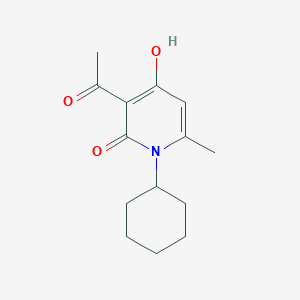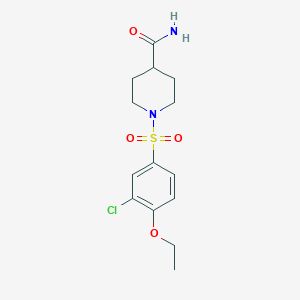
3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one
Overview
Description
3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetyl group: This step might involve acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Cyclohexyl group addition: This can be introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the acetyl group might produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic applications.
Medicine: It might serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2(1H)-pyridinone: A simpler analog with similar core structure.
1-cyclohexyl-4-hydroxy-2(1H)-pyridinone: Lacks the acetyl and methyl groups.
3-acetyl-4-hydroxy-2(1H)-pyridinone: Lacks the cyclohexyl and methyl groups.
Uniqueness
3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the acetyl, cyclohexyl, and methyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-acetyl-1-cyclohexyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-8-12(17)13(10(2)16)14(18)15(9)11-6-4-3-5-7-11/h8,11,17H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZDWABXSQUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL](/img/structure/B4416387.png)
![N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4416389.png)
![ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE](/img/structure/B4416395.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4416411.png)

![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4416428.png)

![N-[(2-CHLOROPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4416440.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4416484.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4416490.png)
